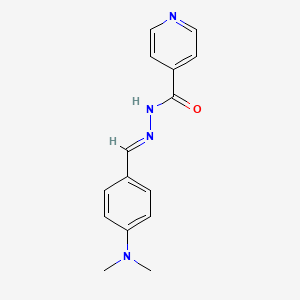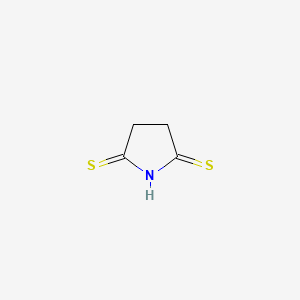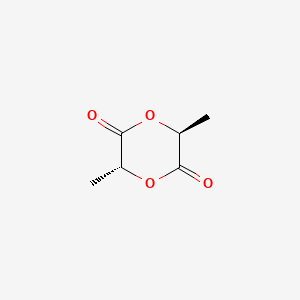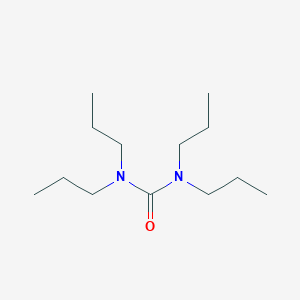
1,1,3,3-Tetrapropylurea
Vue d'ensemble
Description
1,1,3,3-Tetrapropylurea (TPU) is a chemical compound that has gained attention in recent years due to its potential use as a drug. TPU is a derivative of urea, which is a naturally occurring compound in the human body. TPU has been found to exhibit various biochemical and physiological effects that make it a promising candidate for use in scientific research.
Mécanisme D'action
The exact mechanism of action of 1,1,3,3-Tetrapropylurea is not yet fully understood. However, it is believed to act on the GABAergic system in the brain, which is responsible for regulating anxiety and mood. 1,1,3,3-Tetrapropylurea may also act on other neurotransmitter systems such as the serotonergic and dopaminergic systems.
Biochemical and Physiological Effects:
In addition to its effects on the brain, 1,1,3,3-Tetrapropylurea has also been found to have other biochemical and physiological effects. It has been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals. 1,1,3,3-Tetrapropylurea has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,1,3,3-Tetrapropylurea in lab experiments is its high solubility in water, which makes it easy to administer to animals. However, 1,1,3,3-Tetrapropylurea has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, 1,1,3,3-Tetrapropylurea is a relatively new compound, and more research is needed to fully understand its potential uses and limitations.
Orientations Futures
There are many potential future directions for research on 1,1,3,3-Tetrapropylurea. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential use as an anti-inflammatory agent. Further research is also needed to fully understand the mechanism of action of 1,1,3,3-Tetrapropylurea and its potential uses in other areas of scientific research.
In conclusion, 1,1,3,3-Tetrapropylurea is a promising compound with many potential uses in scientific research. Its unique biochemical and physiological effects make it a valuable candidate for further study. However, more research is needed to fully understand its potential uses and limitations.
Applications De Recherche Scientifique
1,1,3,3-Tetrapropylurea has been studied extensively for its potential use in scientific research. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant effects in animal models. 1,1,3,3-Tetrapropylurea has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1,1,3,3-tetrapropylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2O/c1-5-9-14(10-6-2)13(16)15(11-7-3)12-8-4/h5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFDVPLHSQESAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)N(CCC)CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70579834 | |
| Record name | N,N,N',N'-Tetrapropylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13149-88-7 | |
| Record name | N,N,N',N'-Tetrapropylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




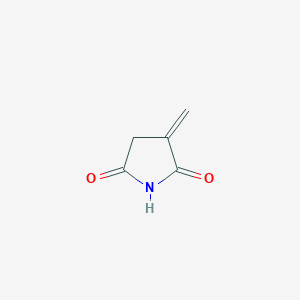
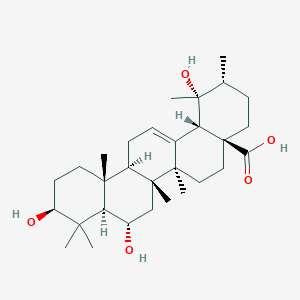

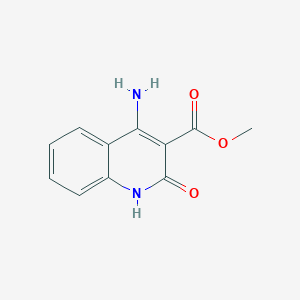

![(1R,3S,5S)-2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B3046792.png)
![1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione](/img/structure/B3046793.png)
